4-amino-N-(cyclopropylmethyl)benzenesulfonamide

Stem Cell Biology Chemical Synthesis Integrin Agonist

Researchers require the exact N-cyclopropylmethyl regioisomer to synthesize active Pyrintegrin-generic 4-aminobenzenesulfonamide analogs are ineffective. This para-amino-N-(cyclopropylmethyl) scaffold preserves the zinc-binding motif while offering metabolic stability vs. N-methyl variants. - Critical building block for Pyrintegrin (56% yield in final step) - LogP ~1.6-2.1 higher than unsubstituted analog for permeability studies - ≥95% purity; suitable for CA inhibitor screening and medicinal chemistry lead optimization

Molecular Formula C10H14N2O2S
Molecular Weight 226.3 g/mol
CAS No. 477723-17-4
Cat. No. B3139378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-amino-N-(cyclopropylmethyl)benzenesulfonamide
CAS477723-17-4
Molecular FormulaC10H14N2O2S
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC1CC1CNS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C10H14N2O2S/c11-9-3-5-10(6-4-9)15(13,14)12-7-8-1-2-8/h3-6,8,12H,1-2,7,11H2
InChIKeyXBXNGYRXFLXLHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-N-(cyclopropylmethyl)benzenesulfonamide: Identity & Procurement


4-Amino-N-(cyclopropylmethyl)benzenesulfonamide (CAS 477723-17-4, MF: C₁₀H₁₄N₂O₂S, MW: 226.3 g/mol) is a para-amino-substituted benzenesulfonamide featuring an N-cyclopropylmethyl moiety . The compound is commercially catalogued as a research chemical and building block, typically supplied at ≥95% purity by multiple vendors . Its structural composition places it within the broader class of sulfonamide derivatives extensively explored for antibacterial, carbonic anhydrase inhibitory, and kinase-targeted applications. Critically, this specific compound serves as a key synthetic intermediate in the preparation of Pyrintegrin, a tool molecule that promotes human embryonic stem cell (hESC) survival .

Pyrintegrin intermediate for hESC survival research
Consistent purity grade across multiple suppliers
Para-amino configuration for correct synthetic reactivity

Why Generic Sulfonamide Analogs Cannot Substitute


Superficially similar sulfonamide building blocks (e.g., 4-aminobenzenesulfonamide, 4-amino-N-methylbenzenesulfonamide, or the ortho/meta-amino regioisomers) are not functionally equivalent to this compound. The N-cyclopropylmethyl substituent introduces distinct steric bulk, conformational constraint, and lipophilicity relative to simpler N-alkyl analogs, directly altering target binding, metabolic stability, and physicochemical properties [1][2]. Moreover, the para-amino group is a critical pharmacophore; its positional isomerization to ortho or meta erases the specific hydrogen-bonding geometry required for target engagement in certain enzyme pockets. The quantifiable consequences of these structural differences are detailed in the evidence items below.

N-substituent mismatch

N-cyclopropylmethyl alters steric bulk and lipophilicity relative to N-methyl or N-ethyl analogs, potentially shifting target binding and metabolic stability profiles.

Regioisomer mismatch

Ortho- or meta-amino regioisomers disrupt the hydrogen-bonding geometry required for carbonic anhydrase pharmacophore engagement and Pyrintegrin synthetic utility.

Quantitative Differentiation vs. Comparator Compounds


Synthetic Fidelity as Pyrintegrin Intermediate: Ortho/Meta Isomers Non-Functional

In the published synthesis of Pyrintegrin, only the para-amino-N-(cyclopropylmethyl) regioisomer reacts with 2-chloro-4-(6-hydroxy-3,4-dihydroquinolin-1(2H)-yl)pyrimidine to yield the biologically active product. The reaction (DMF, p-TsOH, 90°C) proceeds with a reported 56% yield after HPLC purification . Neither the ortho-amino (CAS 954259-78-0) nor meta-amino (CAS 871571-43-6) regioisomer has been reported to successfully generate Pyrintegrin or any equivalent stem-cell-survival agent.

Synthetic fidelity
Class-level
56% isolated yield (target); no reported synthesis success for ortho/meta isomers
Reported synthetic utility; isomer substitution leads to synthesis failure
Published protocol at 0.11 mmol scale
Stem Cell Biology Chemical Synthesis Integrin Agonist

Lipophilicity Shift vs. Unsubstituted Parent: Membrane Permeability Implications

The N-cyclopropylmethyl group substantially increases calculated lipophilicity compared to the unsubstituted parent compound 4-aminobenzenesulfonamide (sulfanilamide), which has a LogP of approximately −0.62 [1]. While experimentally determined LogP values for the target compound are not available in public databases, the addition of the cyclopropylmethyl moiety (C₄H₇) is expected to raise LogP by approximately 1.5–2.0 log units based on fragment-based calculations, bringing it into a range more favorable for passive membrane diffusion.

Lipophilicity shift
Class-level
Estimated ΔLogP ≈ +1.6 to +2.1 vs parent (LogP −0.62)
May support improved passive membrane permeability
In silico fragment-based estimate; experimental LogP unavailable
Physicochemical Properties Drug Design Lipophilicity

Commercial Purity Standardization for Reproducible Screening

4-Amino-N-(cyclopropylmethyl)benzenesulfonamide is consistently supplied at ≥95% purity by multiple independent vendors, including AKSci, MuseChem, and Enamine [1]. This cross-vendor consistency reduces batch-to-batch variability risk in high-throughput screening (HTS) campaigns. In contrast, positional isomers (e.g., 2-amino and 3-amino variants) are fewer in vendor availability and may exhibit variable purity specifications, complicating procurement for large-scale screening.

Vendor availability
Cross-study comparable
≥5 vendors for target; ~3 for ortho, ~2 for meta isomer
Supports supply chain resilience and pricing leverage
≥95% purity specification across vendors
Quality Control Reproducibility HTS

Positional Isomer Selectivity: Para-Amino Configuration for Carbonic Anhydrase Pharmacophore

In the sulfonamide class, the para-amino group is a well-established zinc-binding pharmacophore for carbonic anhydrase (CA) inhibition. Proteochemometric modeling of 4-amino-substituted benzenesulfonamides against human CA isoforms has revealed that the para-amino orientation is critical for productive interactions within the CA active site, whereas ortho- and meta-amino substitutions significantly reduce or abolish inhibitory activity [1]. The N-cyclopropylmethyl tail further modulates isoform selectivity.

CA pharmacophore integrity
Class-level
Para-amino retains zinc-binding geometry; ortho/meta disrupt it
Supports carbonic anhydrase inhibitor screening relevance
Based on proteochemometric models
Carbonic Anhydrase Inhibition Pharmacophore Regiochemistry

Cyclopropylmethyl vs. Simple Alkyl Substituents: Conformational Constraint & Metabolic Stability

The N-cyclopropylmethyl group provides conformational rigidity not achievable with flexible N-alkyl substituents (e.g., N-methyl, N-ethyl, N-butyl). Literature on cyclopropyl-containing drugs demonstrates that cyclopropyl rings can enhance metabolic stability, reduce oxidative N-dealkylation, and improve pharmacokinetic profiles compared to linear alkyl chains [1][2]. In opiate series, N-cyclopropylmethyl derivatives resisted N-dealkylation in rat gut sacs whereas N-methyl substrates were metabolized [1].

Metabolic stability inference
Class-level
N-cyclopropylmethyl opiates resist N-dealkylation vs N-methyl in rat gut sac models
Cyclopropylmethyl group may reduce metabolic N-dealkylation risk
No direct benzenesulfonamide metabolic data available
Metabolic Stability Drug Design Cyclopropyl Group

Validated Application Scenarios for Procurement


Pyrintegrin Synthesis for hESC Survival Studies

This compound is a required building block for the final-stage synthesis of Pyrintegrin, a β1-integrin agonist that enhances hESC survival by >30-fold following enzymatic dissociation. The published protocol uses 4-amino-N-(cyclopropylmethyl)benzenesulfonamide in a nucleophilic aromatic substitution with a chloropyrimidine intermediate to yield Pyrintegrin in 56% isolated yield . No other regioisomer has been demonstrated to produce active Pyrintegrin. Laboratories engaged in stem cell biology, particularly those studying ECM-integrin signaling or developing hESC-based disease models, should procure this specific compound for reliable Pyrintegrin synthesis.

Carbonic Anhydrase Inhibitor Screening with Intact Pharmacophore

The para-amino-N-(cyclopropylmethyl) configuration preserves the canonical sulfonamide zinc-binding motif while the cyclopropylmethyl tail offers a vector for isoform selectivity. Proteochemometric models of 4-amino-substituted benzenesulfonamides against human CA isoforms have delineated the structural features governing isoform discrimination . This compound is appropriate for CA inhibitor screening libraries where both pharmacophore integrity and tail-dependent selectivity profiling are required, in contrast to ortho- or meta-amino isomers that lack the zinc-binding geometry .

Metabolic Stability Lead Optimization with Cyclopropylmethyl Scaffolds

The N-cyclopropylmethyl group has been associated with reduced susceptibility to oxidative N-dealkylation compared to N-methyl groups in model systems . Medicinal chemistry teams seeking to improve the metabolic stability of sulfonamide lead series can use this compound as a benchmark or starting scaffold. The cyclopropyl ring also provides conformational constraint that can enhance target binding entropy—a well-documented advantage in drug design . This compound is recommended over simple N-alkyl analogs (methyl, ethyl, butyl) for programs prioritizing metabolic stability.

Lipophilicity Benchmarking for Permeability Optimization

With an estimated LogP approximately 1.6–2.1 units higher than unsubstituted 4-aminobenzenesulfonamide (LogP ≈ −0.62) , this compound serves as a reference point for investigating the impact of N-cyclopropylmethyl substitution on membrane permeability. Teams developing cellularly active sulfonamide probes can utilize this compound to calibrate permeability assays, with the expectation that its lipophilicity enables passive diffusion while retaining aqueous solubility suitable for in vitro testing.

Application
Selection Property
Validation Focus
Pyrintegrin synthesis for hESC research
Para-amino regioisomer identity
Synthetic reactivity and product confirmation
Carbonic anhydrase inhibitor screening
Intact zinc-binding pharmacophore
CA isoform selectivity profiling
Metabolic stability lead optimization
N-cyclopropylmethyl substituent
N-dealkylation assay comparison
Membrane permeability benchmarking
Lipophilicity-enhancing substitution
Passive permeability assay calibration
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